Product packaging for 1h-Pyrano[3,2-d]pyrimidine(Cat. No.:CAS No. 35760-28-2)

1h-Pyrano[3,2-d]pyrimidine

Cat. No.: B13104179
CAS No.: 35760-28-2
M. Wt: 134.14 g/mol
InChI Key: VMLIJTTYKKMCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1h-Pyrano[3,2-d]pyrimidine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a key component of DNA and RNA nucleobases, fused to a pyran ring . The pyranopyrimidine core is recognized as a privileged structure due to its wide range of documented pharmacological activities . Researchers value this scaffold for its potential in developing new therapeutic agents. Literature reviews indicate that pyranopyrimidine derivatives exhibit potent anti-inflammatory effects. Their activity is attributed to the inhibition of vital inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . This makes them promising candidates for investigating novel pathways to treat acute and chronic inflammatory conditions. Beyond inflammation, this structural class has also demonstrated notable antitumor and anticancer properties in research settings . The main molecular target for many pyrimidine-based antineoplastic agents is DNA, where ligand binding can induce structural alterations that disrupt cell proliferation and potentially elicit apoptosis . The compound serves as a versatile precursor in organic synthesis. It can be synthesized via methods such as multi-component reactions, which are favored for their efficiency and convergence . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B13104179 1h-Pyrano[3,2-d]pyrimidine CAS No. 35760-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35760-28-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9)

InChI Key

VMLIJTTYKKMCPV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=CNC2=C1

Origin of Product

United States

Synthetic Methodologies for Pyrano 3,2 D Pyrimidine Scaffolds

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their ability to form multiple bonds in a single operation, starting from three or more reactants. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity for drug discovery. nih.govresearchgate.net

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is a cornerstone in the synthesis of pyrano[3,2-d]pyrimidines. wikipedia.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde, followed by cyclization with a barbituric acid derivative. researchgate.net The initial step is the formation of an α,β-unsaturated ketone (a conjugated enone) through a nucleophilic addition followed by a dehydration reaction. wikipedia.org

The versatility of this method allows for the synthesis of a wide range of pyrano[3,2-d]pyrimidine derivatives by varying the substituents on the aromatic aldehyde and the barbituric acid. The reaction can be carried out under various conditions, sometimes even without a catalyst at room temperature. nih.gov For instance, the Knoevenagel condensation of barbituric acids with aromatic aldehydes can yield 5-arylidenebarbituric acids, which can then undergo further reactions to form the pyran ring. nih.gov

One-Pot Three-Component Condensations (e.g., Aldehyde-Malononitrile-Barbituric Acid Derivatives)

One-pot, three-component condensations are a highly efficient method for synthesizing pyrano[3,2-d]pyrimidine derivatives. acs.org This strategy combines an aldehyde, malononitrile, and a barbituric acid or thiobarbituric acid derivative in a single reaction vessel, often in the presence of a catalyst. sid.irresearchgate.net The reaction proceeds through a domino Knoevenagel-cyclocondensation pathway. sid.ir

The choice of catalyst and solvent system plays a crucial role in the success of these reactions. Researchers have explored various conditions to optimize yields and reaction times, including the use of aqueous media to promote green chemistry principles. sid.irresearchgate.net The simplicity of the experimental procedure, which often involves mixing equimolar amounts of the reactants with a catalytic amount of the promoter, makes this method particularly attractive. sid.ir

A variety of catalysts have been successfully employed, including L-proline and sulfonic acid functionalized silica (B1680970), to facilitate this transformation under mild conditions. sid.irnih.gov The reaction is compatible with a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. acs.orgnih.gov

Table 1: Examples of One-Pot Three-Component Synthesis of Pyrano[3,2-d]pyrimidines

Aldehyde Active Methylene Compound Pyrimidine (B1678525) Derivative Catalyst Solvent Yield (%) Ref
Aromatic Aldehydes Malononitrile Barbituric Acid L-proline H₂O-EtOH Good sid.ir
Benzaldehyde Derivatives Malononitrile Barbituric Acid LDH@TRMS@NDBD@Cu Solvent-free High acs.org
Aromatic Aldehydes Malononitrile Barbituric Acid SBA-Pr-SO₃H Solvent-free High nih.gov
Aromatic Aldehydes Malononitrile Barbituric Acid Diammonium hydrogen phosphate (B84403) Aqueous media Not specified nih.gov

Domino Knoevenagel-Michael Addition Reaction Pathways

The domino Knoevenagel-Michael addition reaction is another powerful strategy for the construction of fused heterocyclic systems, including those related to the pyrano[3,2-d]pyrimidine core. rsc.org This sequence begins with a Knoevenagel condensation to form an electron-deficient alkene, which then acts as a Michael acceptor for a subsequent nucleophilic addition. iau.ir

In the context of pyrimidine-annulated structures, this pathway allows for the diastereoselective synthesis of complex molecules in a single, efficient step. rsc.org The reaction often proceeds in an aqueous medium, highlighting its green credentials. rsc.org The use of organocatalysts can facilitate this domino reaction, leading to the formation of the desired products with high purity, often avoiding the need for chromatographic purification. rsc.org

Catalytic Approaches in Pyrano[x,y-d]pyrimidine Synthesis

The development of novel and efficient catalysts is a major focus in the synthesis of pyrano[3,2-d]pyrimidines. Catalysts not only accelerate the rate of reaction but can also influence the selectivity and yield of the desired products, often under milder and more environmentally friendly conditions.

Organocatalysis and Biocatalysis (e.g., L-proline, aspartic acid)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. acs.org Amino acids like L-proline and aspartic acid have proven to be effective and environmentally benign catalysts for the synthesis of pyrano[3,2-d]pyrimidine derivatives. researchgate.netsid.iracs.org

L-proline, a bifunctional organocatalyst with both an acidic carboxylic acid group and a basic amine group, can effectively catalyze the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones in aqueous media at room temperature. sid.irresearchgate.net It is believed to facilitate the reaction through a mechanism that mimics enzymatic catalysis. sid.ir The use of L-proline often leads to high yields and simple work-up procedures. sid.ir

Similarly, aspartic acid has been successfully employed as a biodegradable and inexpensive organocatalyst for the synthesis of annulated pyrano[2,3-d]pyrimidines in an aqueous ethanol (B145695) mixture at room temperature. researchgate.netresearchgate.net This approach avoids the need for heating and the use of hazardous solvents. researchgate.net

Table 2: Organocatalyzed Synthesis of Pyrano[3,2-d]pyrimidine Derivatives

Catalyst Reactants Solvent Conditions Key Feature Ref
L-proline Aromatic aldehyde, malononitrile, barbituric acid H₂O-EtOH Room Temp Bifunctional catalysis sid.ir
Aspartic acid Aldehyde, malononitrile, barbituric acid EtOH:H₂O (1:1) Room Temp Green and efficient researchgate.netresearchgate.net
L-proline Aromatic aldehyde, urea (B33335)/thiourea, 3,4-dihydro-(2H)-pyran Acetonitrile Reflux Lewis acid organocatalyst acs.org

Nanocatalyst-Mediated Reactions (e.g., Mn₃O₄ nanoparticles, MgO-Nps, SBA-Pr-SO₃H)

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed and applied to the synthesis of pyrano[3,2-d]pyrimidines.

Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H) has been reported as a highly efficient and reusable heterogeneous catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions. nih.govnih.gov This solid acid catalyst facilitates the reaction with high efficiency and can be easily recovered and reused. researchgate.net

Other examples of effective nanocatalysts include copper immobilized on modified layered double hydroxides (LDHs) and various metal oxide nanoparticles. acs.org These catalysts often allow for the reactions to be carried out under mild and environmentally friendly conditions, such as at room temperature and in the absence of hazardous solvents. acs.org The magnetic properties of some nanocatalysts, like those based on iron oxide, allow for easy separation from the reaction mixture using an external magnet, further simplifying the purification process. researchgate.net

Table 3: Nanocatalyst-Mediated Synthesis of Pyrano[3,2-d]pyrimidines

Nanocatalyst Reactants Conditions Key Feature Ref
SBA-Pr-SO₃H Barbituric acid, malononitrile, aromatic aldehydes Solvent-free, heating High efficiency, reusable catalyst nih.gov
LDH@TRMS@NDBD@Cu Benzaldehyde derivatives, malononitrile, barbituric acid Room temperature, solvent-free High yield, short reaction time acs.org
γ-Fe₂O₃@HAp-Ni²⁺ NPs Aromatic aldehydes, malononitrile, barbituric acid Aqueous ethanol Lewis acid catalysis, non-toxic researchgate.net
CoFe₂O₄@email protected Curcumin, aromatic aldehydes, barbituric acid Not specified Magnetic, reusable catalyst researchgate.net
CeO₂-ZrO₂ nanoparticles Barbituric acid, aromatic aldehyde, malononitrile Aqueous media Heterogeneous catalysis researchgate.net

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in organic synthesis, owing to their low vapor pressure, thermal stability, and tunable properties. In the context of pyrano[3,2-d]pyrimidine synthesis, ILs can act as catalysts, promoting the reaction through various modes of activation.

A notable example is the use of benzimidazolium dihydrogen phosphate , a Brønsted acidic ionic salt. This catalyst has been effectively employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org The synthesis involves a one-pot, three-component reaction of barbituric acid, various aromatic aldehydes, and malononitrile. The catalyst, being a Brønsted acid, facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization. A key advantage of this methodology is the ability to conduct the reaction in aqueous media, aligning with green chemistry principles. The catalyst is required in minimal amounts and can be recovered and reused for several cycles without a significant drop in its efficiency, with reactions yielding excellent product quantities in a short timeframe. rsc.org

Another class of ionic liquids utilized in this context are basic ionic liquids. For instance, 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide (B78521) has been used to promote the synthesis of pyrano[2,3-d]pyrimidinone derivatives under grinding conditions at room temperature. nih.gov This method is characterized by its simplicity, high yields, and the absence of traditional solvents. nih.gov

CatalystReactantsSolvent/ConditionsKey Advantages
Benzimidazolium dihydrogen phosphate rsc.orgBarbituric acid, aromatic aldehydes, malononitrileAqueous mediaMinimal catalyst loading, reusability, short reaction times, high yields.
1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide nih.govBarbituric acid derivatives, aldehydes, malononitrileGrinding, room temperatureSimple procedure, high yields, solvent-free, catalyst recyclability.
[bmim][NO3] nih.govBenzaldehydes, pyrazolone, malononitrileSolvent-free, 60°CEnvironmentally friendly, high efficiency, short reaction time.

Metal-Based and Heterogeneous Catalysis

Metal-based and heterogeneous catalysts offer significant advantages, including high efficiency, selectivity, and ease of recovery and reuse, which are crucial for sustainable chemical processes.

Zn[(L)proline]₂ has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of biologically active pyrano[2,3-d]pyrimidine derivatives. mdpi.com This catalyst facilitates the condensation of malononitrile, benzaldehydes, and barbituric acid, leading to excellent yields of the desired products. mdpi.com

Magnetic nanoparticles, such as Fe₃O₄ , have been employed as catalysts due to their straightforward separation from the reaction mixture using an external magnet. researchgate.net These nanostructure catalysts have been used in the one-pot, three-component condensation of thiobarbituric acid and malononitrile with p-chlorobenzaldehyde, affording pyrano[2,3-d]pyrimidine derivatives in a clean and facile manner. researchgate.net The catalyst demonstrated consistent activity over six cycles of reuse. researchgate.net

Layered double hydroxides (LDHs) have also been explored as catalyst supports. A novel catalyst system, CuI/Mg-Al-LDH , has been developed for the synthesis of pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives. acs.orgnih.gov This heterogeneous catalyst promotes the one-pot, three-component reaction under mild, solvent-free conditions, resulting in high yields and short reaction times. The catalyst's reusability for up to four cycles without significant loss of efficiency underscores its practical utility. acs.orgnih.gov The proposed mechanism involves the interaction of the chelated copper with the carbonyl groups of the reactants, facilitating the reaction cascade. acs.orgnih.gov

CatalystReactantsSolvent/ConditionsKey Advantages
Zn[(L)proline]₂ mdpi.comMalononitrile, benzaldehydes, barbituric acidNot specifiedHigh efficiency, excellent yields.
Fe₃O₄ nanoparticles researchgate.netThiobarbituric acid, malononitrile, p-chlorobenzaldehydeNot specifiedFacile catalyst recovery, reusable for multiple cycles.
CuI/Mg-Al-LDH acs.orgnih.govMalononitrile, barbituric acid derivatives, benzaldehydesSolvent-free, room temperatureHigh yields, short reaction times, mild conditions, reusable catalyst.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrano[3,2-d]pyrimidines to minimize environmental impact.

Aqueous Reaction Media and Solvent-Free Conditions

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems have been developed to be effective in aqueous media for the synthesis of pyrano[2,3-d]pyrimidines. mdpi.com For example, the use of magnetized deionized water as a solvent has been reported to promote the reaction under catalyst-free conditions. tmu.edu.tw

Solvent-free reaction conditions represent another significant green chemistry approach, reducing waste and avoiding the use of hazardous organic solvents. The synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives has been achieved with high efficiency under solvent-free conditions using sulfonic acid nanoporous silica (SBA-Pr-SO₃H) as a nanocatalyst. nih.gov Similarly, LDH-based catalysts have been successfully employed under solvent-free conditions. acs.orgnih.gov

Microwave Irradiation and Ultrasonic-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been efficiently carried out using microwave-assisted one-pot strategies. nih.gov In some instances, agro-waste extracts have been used as a greener solvent medium under microwave irradiation, further enhancing the eco-friendliness of the protocol. acs.org

Ultrasonic irradiation is another non-conventional energy source that can promote chemical reactions. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved under ultrasonic irradiation, often in aqueous media, providing an efficient and environmentally benign alternative to traditional methods. nih.gov

Catalyst-Free Protocols for Pyrano[x,y-d]pyrimidine Derivatives

The development of catalyst-free synthetic methods is highly desirable from both an economic and environmental perspective. Interestingly, the synthesis of pyrano[2,3-d]pyrimidines has been achieved under catalyst-free conditions by simply heating the reactants in water or by using magnetized deionized water. tmu.edu.twnih.gov These methods, while simple and green, may have limitations in terms of substrate scope and reaction times compared to catalyzed reactions.

Derivatization and Functionalization Post-Synthesis

The versatility of the pyrano[3,2-d]pyrimidine scaffold allows for post-synthesis modifications to generate a library of derivatives with diverse functionalities. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

A common approach involves the reaction of a pre-formed pyrano[2,3-d]pyrimidine with various reagents to introduce new substituents. For instance, 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile can be reacted with 2,4-dinitrophenyl hydrazine (B178648) to yield a new pyrazolo-fused derivative. rsc.org This demonstrates the potential to build more complex heterocyclic systems starting from the pyrano[2,3-d]pyrimidine core. rsc.org

Another strategy involves the N-alkylation of the pyrimidine ring. For example, a synthesized pyranopyrimidine can be reacted with an alkyne bromide to introduce a propynyl (B12738560) group, which can then undergo further reactions, such as click chemistry with aryl azides, to form triazole-based pyranopyrimidine derivatives. nih.gov

Furthermore, the amino group often present on the pyrimidine ring serves as a versatile handle for derivatization. It can be converted into amides, ureas, or Schiff bases, allowing for the introduction of a wide range of substituents. For example, 3-aminothiazolopyrimidine derivatives can be acylated with various aromatic acid chlorides or reacted with isocyanates to form the corresponding amides and ureas. nih.gov These modifications can significantly influence the biological activity of the final compounds.

Modification of the Pyrano[3,2-d]pyrimidine Core Structure

Detailed and specific methodologies for the direct modification of a pre-formed 1h-Pyrano[3,2-d]pyrimidine core are not extensively documented in readily available research. The chemical literature heavily favors the synthesis and modification of the isomeric pyrano[2,3-d]pyrimidine system. For this more common isomer, a variety of modifications are known, such as electrophilic substitution, N-alkylation, and conversion of carbonyl groups. However, applying these strategies directly to the this compound isomer would be speculative without dedicated studies, due to the different electronic and steric environment of the ring system.

Future research would be necessary to explore reactions such as:

Aromatic Substitution: Investigating the reactivity of the pyran and pyrimidine rings towards electrophilic and nucleophilic aromatic substitution to introduce functional groups.

Functional Group Interconversion: Developing methods to modify existing substituents on the core, which would first require efficient syntheses of the substituted core itself.

N-Functionalization: Exploring the derivatization of the nitrogen atoms within the pyrimidine ring to modulate the compound's properties.

Without specific examples from the literature, a data table of such modifications remains a prospective endeavor.

Annulation Strategies for Fused Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, polycyclic molecules. For the pyrano[3,2-d]pyrimidine system, this would involve using the existing pyran or pyrimidine ring as a foundation to construct additional heterocyclic or carbocyclic rings.

While palladium-catalyzed annulation strategies have been developed for other N-heterocycles to create fused piperidine (B6355638) systems, and Rh(III)-catalyzed C-H activation has been used for synthesizing fused pyrano[2,3-b]pyridines, specific applications of these methods to generate fused 1h-Pyrano[3,2-d]pyrimidines are not currently reported. acs.orgnih.gov

Potential annulation strategies that could be explored for this scaffold include:

Diels-Alder Reactions: Utilizing diene or dienophile functionalities on the pyran ring to participate in cycloaddition reactions.

Condensation Reactions: Employing functional groups on the pyrimidine ring, such as amino or activated methyl groups, to react with bifunctional reagents and form a new fused ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Implementing sequential cross-coupling reactions to build a new ring in a stepwise fashion.

The development of such annulation strategies is contingent on the availability of suitably functionalized this compound starting materials.

Chemical Reactivity and Transformation Pathways of Pyrano 3,2 D Pyrimidine Derivatives

Nucleophilic and Electrophilic Reaction Sites

The distribution of electron density in the pyrano[3,2-d]pyrimidine core makes it susceptible to both nucleophilic and electrophilic reagents. The pyrimidine (B1678525) ring, with its two nitrogen atoms, is generally electron-deficient and thus a primary target for nucleophiles. Conversely, the pyran ring and any activating substituents can provide sites for electrophilic attack.

Nucleophilic Attack: The carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6, are electrophilic and prone to attack by nucleophiles. This is a common strategy for introducing a variety of functional groups. For instance, the reaction of 6-aminopyrimidines with α,β-unsaturated ketones can lead to the formation of the fused pyridine (B92270) ring in pyrido[2,3-d]pyrimidines through a proposed nucleophilic attack by the amino group on the carbonyl carbon. jocpr.com

The presence of good leaving groups, such as halogens, at these positions facilitates nucleophilic substitution reactions. Amines, for example, can readily displace halogens on the pyrimidine ring. scribd.com

Electrophilic Attack: Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature. scribd.com However, the pyran portion of the molecule and any electron-donating groups attached to the pyrimidine ring can activate the system towards electrophiles. For the synthesis of related pyrido[2,3-d]pyrimidines, electrophilic attack on the C-5 position of the pyrimidine ring is a key step, but it requires the presence of electron-donating substituents at the 2- and 4-positions to activate the ring for substitution. jocpr.com

In the synthesis of a pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d] mdpi.comeurjchem.comthiazine, the reaction mechanism involves an electrophilic substitution where a carbon atom in carbon disulfide acts as the electrophile, attacking the nitrogen atom of an amine group, which serves as the nucleophile. arkat-usa.org

Ring-Opening and Rearrangement Reactions

The pyran ring in pyrano[3,2-d]pyrimidine derivatives can undergo ring-opening reactions, often initiated by nucleophilic attack. This process can be followed by recyclization to form different heterocyclic systems.

One notable example is the reaction of chromones, which contain a γ-pyrone ring similar to the pyran portion of pyrano[3,2-d]pyrimidines. Nucleophilic attack at the C-2 position can lead to the opening of the pyrone ring. tandfonline.com This strategy is employed in the synthesis of various fused heterocycles. For instance, the reaction of 3-functionalized chromones with binucleophiles often proceeds through nucleophilic attack at C-2, leading to ring opening and subsequent recyclization. tandfonline.com

A specific instance involves the reaction of 3-trifluoroacetyl-4H-chromenes with 6-amino-1,3-dimethyluracil (B104193) and 6-aminothiouracil. This reaction proceeds via a Michael addition, followed by the opening of the pyran ring and a subsequent nucleophilic addition to form pyrido[2,3-d]pyrimidine-2,4-diones. chim.it Similarly, the reaction of 2-C-formyl glycal with aminopyrazoles can lead to pyrazolo[3,4-b]pyridines. chim.it

Rearrangement reactions are also observed in the synthesis of pyrano[3,2-d]pyrimidine derivatives. A thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils is a regioselective method for synthesizing 1,3-dimethyl-6H-pyrano[3,2-d]pyrimidine-2,4(1H)-diones. researchgate.net

Formation of Complex Polycyclic Systems (e.g., pyrimido[5′,4′:5,6]pyrano[2,3-d]mdpi.comeurjchem.comresearchgate.nettriazine)

The reactivity of the pyrano[3,2-d]pyrimidine core allows for its use as a scaffold to construct more elaborate polycyclic systems. The formation of a pyrimido[5′,4′:5,6]pyrano[2,3-d] mdpi.comeurjchem.comresearchgate.nettriazine system, while not directly detailed in the provided search results for pyrano[3,2-d]pyrimidine, can be inferred from related syntheses of fused triazine systems.

For example, the synthesis of pyrimido[5,4-e] mdpi.comresearchgate.netnih.govtriazines can be achieved through the condensation of 6-hydrazinyluracil with aromatic aldehydes, followed by nitrosation and intramolecular cyclization. nih.govnih.gov This suggests that a suitably functionalized pyrano[3,2-d]pyrimidine with a hydrazinyl group could potentially undergo a similar reaction sequence to form a fused triazine ring.

Another relevant synthesis is the formation of a 15-(4'-Chlorophenyl)-3,4-dihydro-2H,-14H,15H- mdpi.combenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimido-[1,6-b] mdpi.comresearchgate.netnih.govtriazine-3,14-dione. This was achieved by reacting 9-amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- mdpi.combenzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one with ethyl chloroacetate (B1199739) in the presence of sodium methoxide. mdpi.com This demonstrates the construction of a complex triazine-containing polycycle from a pyrano[2,3-d]pyrimidine derivative.

The following table summarizes the transformation of a pyrano[2,3-d]pyrimidine derivative into a complex polycyclic system containing a triazine ring.

Starting MaterialReagentProduct
9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- mdpi.combenzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-oneEthyl chloroacetate, Sodium methoxide15-(4'-Chlorophenyl)-3,4-dihydro-2H,-14H,15H- mdpi.combenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimido-[1,6-b] mdpi.comresearchgate.netnih.govtriazine-3,14-dione

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrano 3,2 D Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for the characterization of 1h-Pyrano[3,2-d]pyrimidine derivatives. researchgate.netresearchgate.net It provides critical information about the chemical environment of individual protons and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are instrumental in assigning protons to their specific locations in the molecular structure. For instance, the protons of the pyran and pyrimidine (B1678525) rings, as well as any substituents, exhibit characteristic signals. Exchangeable protons, such as those of NH and OH groups, can be identified by their broad signals and their disappearance upon D₂O exchange. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization state (sp³, sp², sp) and the nature of their neighboring atoms. For example, carbonyl carbons in the pyrimidine ring typically appear at downfield shifts. nih.gov

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for more complex structures. emerypharma.com COSY experiments reveal proton-proton couplings, helping to trace out spin systems within the molecule. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assembling the complete molecular structure. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for Pyrano[3,2-d]pyrimidine Derivatives

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl 7-amino-4-oxo-5-(4-hydroxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate10.98–10.80 (s, 2H, NH), 6.98 (d, 2H, Ar-H), 6.82 (s, 2H, NH₂), 6.61 (d, 2H, Ar-H), 6.05 (s, 1H, OH), 3.94 (s, 1H, Ar-H), 3.61 (s, 3H, OCH₃)179.43 (C=S), 170.23 (COOCH₃), 159.49 (C=O), 157.19 (C-OH), 155.08 (C-NH₂), 151.65, 129.31, 129.20, 115.15, 93.41, 84.21, 52.03 (CH₃), 39.43 nih.gov
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, 2H), 3.69 (s, 3H), 2.97 (t, 2H), 1.97 (p, 2H), 1.92 (p, 2H)159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 mdpi.com
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine9.95 (s, 1H), 9.38 (s, 1H), 9.21 (s, 1H), 8.61 (d, 1H), 7.74 (d, 1H), multiplet for phenyl163.3, 157.0, 154.8, 154.2 mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nih.govnih.gov In the context of this compound derivatives, FT-IR spectra provide characteristic absorption bands for various vibrations, confirming the presence of key structural features.

Commonly observed vibrational bands include:

N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹, indicating the presence of amine or amide groups within the pyrimidine ring. nih.gov

C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O stretching: The carbonyl groups of the pyrimidine ring give rise to strong absorption bands, usually in the region of 1650-1750 cm⁻¹. nih.gov

C=N and C=C stretching: These vibrations are found in the 1500-1650 cm⁻¹ region and are characteristic of the pyrimidine and any aromatic rings.

C-O stretching: The ether linkage in the pyran ring and any ester groups will show absorptions in the 1000-1300 cm⁻¹ range.

Table 2: Key FT-IR Absorption Bands for Pyrano[3,2-d]pyrimidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3500 nih.gov
C=O (Amide)Stretching1650 - 1750 nih.gov
C=NStretching1620 mdpi.com
C-O (Ether)Stretching1000 - 1300
OHStretching3450 nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.gov This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. mdpi.com The high resolving power of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. acs.org

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of different parts of the molecule.

Table 3: HRMS Data for a Pyrano[3,2-d]pyrimidine Derivative

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺Reference
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₁₇H₁₆ClN₃O314.1060314.1058 mdpi.com
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-oneC₁₈H₁₈BrN₃O372.0711372.0710 mdpi.com
5-(Hydroxymethyl)-1′,3′-dimethyl-3-phenyl-2′H-spiro[furo[3,2-b]pyran-2,5′-pyrimidine]-2′,4′,6′,7(1′H,3H,3′H)-tetraoneC₂₀H₁₈N₂O₈415.1141415.1137 mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique is particularly crucial for:

Unambiguous structural confirmation: It provides a complete picture of the molecular connectivity and geometry.

Determination of absolute stereochemistry: For chiral molecules, X-ray crystallography can establish the absolute configuration of stereocenters.

Analysis of conformation: It reveals the preferred conformation of the fused ring system and the orientation of substituents in the solid state. For example, the pyran ring in some derivatives has been shown to adopt a half-chair or sofa conformation. nih.gov

Intermolecular interactions: The crystal packing reveals information about hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the solid-state properties of the compound.

While obtaining suitable crystals for X-ray diffraction can be a challenge, the information it provides is unparalleled in its detail and accuracy.

Computational Chemistry and Structure Activity Relationship Sar Elucidation of Pyrano 3,2 D Pyrimidine Compounds

Quantum Chemical Investigations

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules at the electronic level. These calculations can predict molecular geometries, conformational preferences, and electronic structures, which are crucial for interpreting and predicting the chemical behavior and biological activity of pyrano[3,2-d]pyrimidine compounds.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study pyrano[2,3-d]pyrimidine derivatives, a class of compounds closely related to 1h-pyrano[3,2-d]pyrimidines. ijcce.ac.irijcce.ac.irresearchgate.net These studies often utilize the Hartree-Fock (HF) method with basis sets like 6-31G(d,p) to perform geometric optimization and conformational analysis. ijcce.ac.irresearchgate.net

For instance, research on pyrano[2,3-d]pyrimidine derivatives involved the calculation of energy, geometrical parameters, and zero-point vibrational energies. ijcce.ac.ir Conformational analysis was also a key aspect, investigating the dynamic processes and rotation barrier energies within the molecules. ijcce.ac.irresearchgate.net Such analyses help in understanding the stability of different conformers and the energy barriers between them, which can influence how these molecules interact with biological targets. researchgate.net The results from these ab initio studies provide a detailed picture of the three-dimensional structure and flexibility of the pyranopyrimidine scaffold. ijcce.ac.irijcce.ac.irresearchgate.net

A comprehensive theoretical study on the electrocyclization of (Z)-hexa-1,3,5-triene and its hetero-substituted analogues to form rings like 2H-pyran has been conducted using ab initio methods at the MP2/6-31G** level. acs.org This type of investigation is relevant to understanding the formation and stability of the pyran ring within the pyrano[3,2-d]pyrimidine system. The calculations included conformational analysis of reactants, locating transition structures, and optimizing the geometry of the final cyclic products. acs.org

Table 1: Key Findings from Ab Initio Studies on Pyrano[2,3-d]pyrimidine Derivatives

Parameter StudiedMethodKey FindingsReference
Geometric OptimizationHF/6-31G(d,p)Calculation of optimized molecular geometries. ijcce.ac.irresearchgate.net
Thermodynamic ParametersHF/6-31G(d,p)Determination of total energy and zero-point energies. ijcce.ac.irresearchgate.net
Conformational AnalysisHF/6-31G(d,p)Investigation of rotation barrier energies and stable conformers. ijcce.ac.irresearchgate.net
AromaticityNICSCalculations indicated some aromatic character. ijcce.ac.irresearchgate.net

This table summarizes the application of ab initio methods in the study of pyrano[2,3-d]pyrimidine derivatives, providing insights that are analogous to the study of 1h-pyrano[3,2-d]pyrimidines.

Density Functional Theory (DFT) has become a popular method for investigating the electronic structure and properties of pyranopyrimidine derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been instrumental in elucidating various molecular properties. researchgate.netnih.gov

Studies have focused on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and electronic transitions within the molecule. For example, in a study of a pyranopyrimidine derivative, the HOMO-LUMO energy gap was calculated to be significant, indicating good stability. researchgate.net In another study on related quinoline (B57606) derivatives, the energy gap varied among the synthesized compounds, with smaller gaps suggesting higher reactivity. nih.gov

DFT is also used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the synthesized structures. nih.gov Furthermore, DFT calculations are employed to determine global reactivity descriptors, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. researchgate.netnih.gov The investigation of NLO properties is particularly relevant for applications in materials science. researchgate.net

Table 2: Electronic and Photophysical Properties of Pyrano[3,2-d]pyrimidine Analogs from DFT Studies

PropertyMethod/FunctionalCompound TypeKey FindingsReference
HOMO-LUMO GapB3LYP/6-31G(d,p)Pyranopyrimidine derivativeHOMO-LUMO gap of 5.96 eV, indicating good stability. researchgate.net
Nonlinear Optical (NLO) PropertiesB3LYP/6-31G(d,p)Pyranopyrimidine derivativeNoticeable third-order NLO polarizabilities. researchgate.net
Energy Gap (ΔE)B3LYP/6-311++G(d,p)Pyrido[2,3-d]pyrimidinesΔE ranged from 2.783 eV to 3.995 eV across different derivatives. nih.gov
Global Reactivity DescriptorsB3LYP/6-311++G(d,p)Pyrido[2,3-d]pyrimidinesHardness and softness values indicated varying stability and reactivity. nih.gov
Simulated SpectraB3LYP/6-311++G(d,p)Pyrido[2,3-d]pyrimidinesGood agreement between simulated and experimental IR and NMR spectra. nih.gov

This table presents a summary of electronic and photophysical properties investigated using DFT for compounds analogous to 1h-pyrano[3,2-d]pyrimidines.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are powerful tools for exploring the interactions between pyrano[3,2-d]pyrimidine compounds and their biological targets. These methods provide a three-dimensional view of binding modes and can predict the stability of protein-ligand complexes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used to understand the binding mechanisms of pyrano[3,2-d]pyrimidine derivatives and to identify key interactions that contribute to their biological activity.

Docking studies have been performed on a variety of pyranopyrimidine derivatives against several important biological targets, including:

Topoisomerase IIβ: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been docked into the active site of topoisomerase IIβ (PDB ID: 4G0U) to explore their potential as anticancer agents. nih.gov

DNA Gyrase and Dihydroorotase: The antibacterial potential of certain pyranopyrimidine derivatives has been investigated through docking studies with DNA gyrase and dihydroorotase from E. coli, as well as tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus. researchgate.net

These studies typically involve identifying the binding pocket of the target protein and predicting the binding affinity and interaction patterns of the pyranopyrimidine ligands. The results often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the protein-ligand complex over time. MD simulations can assess the stability of the predicted binding mode from docking and reveal conformational changes in both the ligand and the protein upon binding.

Although specific MD simulation studies on 1h-pyrano[3,2-d]pyrimidine are not detailed in the provided context, the general application of this technique in drug discovery is well-established. For pyranopyrimidine derivatives, MD simulations would be a logical next step after docking to validate the binding poses and to calculate binding free energies with greater accuracy.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to identify the relationships between the chemical structure of a compound and its biological activity. For pyrano[3,2-d]pyrimidine derivatives, SAR studies are crucial for optimizing their therapeutic properties.

By systematically modifying the substituents on the pyranopyrimidine core and evaluating the corresponding changes in biological activity, researchers can deduce which chemical features are important for potency and selectivity. For example, in the context of pyrido[2,3-d]pyrimidin-4-one derivatives, the introduction of different aryl piperazinylacetyl groups at the N-1 position led to compounds with varying anticonvulsant activities. nih.gov Analysis of the NMR spectra of these compounds also provided insights into their molecular conformation, which is a key aspect of their SAR. nih.govresearchgate.net

Similarly, for pyrano[2,3-d]pyrimidine derivatives synthesized from tetrahydrobenzo[b]pyran, the nature of the substituent at the 5-position was found to influence their chemical properties and likely their biological activity. ijcce.ac.irresearchgate.net

The integration of computational results, such as docking scores and interaction patterns, with experimental biological data is essential for building robust SAR models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of the pyrano[3,2-d]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies have systematically explored these effects, revealing key patterns for various therapeutic targets.

Research into pyrano[2,3-d]pyrimidine derivatives, a closely related isomer, has shown that the introduction of different substituents significantly influences their antimicrobial and anticancer activities. For instance, in a series of annulated pyrano[2,3-d]pyrimidines, the presence of various electron-donating and electron-withdrawing groups on a phenyl ring attached to the core had a marked effect on their antimicrobial potency against both Gram-positive and Gram-negative bacteria. researchgate.net It was noted that the inclusion of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton can enhance the molecule's ability to penetrate the bacterial cell wall, leading to increased biological activity. researchgate.net

In the context of enzyme inhibition, a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives were evaluated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. rsc.orgnih.gov The SAR analysis revealed that the core pyrano[2,3-d]pyrimidine 2,4-dione scaffold is crucial for interacting with amino acids in the enzyme's active site. rsc.org The potency was significantly enhanced by the addition of a fused heterocycle, which provided extra interactions with the enzyme. rsc.orgnih.gov Specifically, compounds S2 and S7, which feature an additional fused pyrimidine (B1678525) or pyrazole (B372694) ring, respectively, showed higher potency than the reference drug Olaparib. rsc.orgnih.gov

Further studies on hybrid molecules, such as pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids, have provided more specific insights into electronic effects. researchgate.net When tested for antibacterial activity, it was found that compounds bearing electron-withdrawing substituents, such as nitro (-NO2) and methoxy (B1213986) (-OCH3) groups, displayed the highest activity compared to those with a methyl group. researchgate.net Similarly, for xanthine (B1682287) oxidase (XO) inhibition, specific derivatives of pyrano[3,2-d]pyrimidine were identified as potent inhibitors, with compounds 4d, 8d, and 9d showing IC50 values of 8 µM, 8.5 µM, and 7 µM, respectively. tmu.edu.tw

The table below summarizes key research findings on how different substituents on the pyrano[3,2-d]pyrimidine core and its isomers affect their bioactivity.

ScaffoldSubstituent/ModificationBiological ActivityKey FindingCitation(s)
Pyrano[2,3-d]pyrimidineMethoxy, Hydroxyl, Nitrile, BromineAntimicrobialSubstituents' electronic effects directly influence antimicrobial potency. researchgate.net
Pyrano[2,3-d]pyrimidine-2,4-dioneFused heterocycle (e.g., pyrimidine, pyrazole)PARP-1 InhibitionAddition of a fused heterocycle greatly enhances inhibitory activity. rsc.orgnih.gov
Pyrano[2,3-d]pyrimidine-4-oneElectron-withdrawing groups (-NO2, -OCH3)AntibacterialElectron-withdrawing groups lead to higher activity than electron-donating groups. researchgate.net
Pyrano[3,2-d]pyrimidineSpecific substitutions (Compounds 4d, 8d, 9d)Xanthine Oxidase InhibitionPotent inhibition was achieved with specific substitution patterns. tmu.edu.tw
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinegem-dimethylcycloalkyl moietyPDE4 InhibitionThe gem-dimethyl substitution is a key element for high affinity. researchgate.net

Positional and Stereochemical Impact on Biological Potency

The specific placement of substituents on the pyrano[3,2-d]pyrimidine framework, as well as the compound's stereochemistry, are critical factors that determine biological potency. In related fused heterocyclic systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines designed as phosphodiesterase type 4 (PDE4) inhibitors, the position of substituents has been shown to be a key determinant of affinity. For these scaffolds, both the presence of gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) ring and specific substitutions at other positions proved to be crucial for achieving high-affinity binding to the enzyme. researchgate.netnih.gov

For example, within a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, the gem-dimethyl substitution pattern was identified as the optimal arrangement to fill a putative lipophilic pocket in the PDE4 active site. researchgate.net Altering this arrangement, for instance by replacing one of the methyl groups with an ethyl group, led to a significant drop in inhibitory activity. researchgate.net This highlights the precise spatial requirements for effective interaction with the biological target.

Pharmacophore Development and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in designing new ligands with improved potency and selectivity.

For scaffolds related to pyrano[3,2-d]pyrimidine, ligand-based pharmacophore models have been successfully developed. In one such study focusing on thiopyrano[3,2-d]pyrimidine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors, the HypoGen algorithm was used to generate pharmacophore hypotheses. nih.gov This process involved analyzing a set of known inhibitors to distill the key structural features required for activity, which can then be used to screen databases for novel lead compounds. nih.gov These models help identify the specific combination of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are critical for binding to the target receptor.

Similarly, for a series of pyrrolo[3,2-d]pyrimidine derivatives, a pharmacophore model was developed for the human neuropeptide Y5 (NPY Y5) receptor, which is a target for anti-obesity agents. nih.gov The development of such models is a key step in ligand-based drug design, allowing researchers to rationally design new compounds that fit the established pharmacophore and are therefore more likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources.

QSAR studies have been applied to various pyrimidine-based derivatives to design and predict their efficacy as anticancer agents. nih.gov For instance, QSAR models for pyrimidine derivatives acting as VEGFR-2 inhibitors have been developed using techniques like Multiple Linear Regression (MLR). nih.gov These models use a set of calculated molecular descriptors—numerical values that encode different structural, electronic, or physicochemical properties of the molecules—to build a predictive equation.

In a study on benzothiopyrano pyrimidine derivatives, a related fused system, a QSAR model was developed to predict anticancer activity (GI50). atlantis-press.com The best model was derived using Multiple Linear Regression and identified four key electronic descriptors as being most influential: the atomic charges on carbons 10 and 11 (qC10, qC11) and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO, ELUMO). atlantis-press.com The resulting equation allowed for the prediction of anticancer activity for new derivatives based on these calculated properties. atlantis-press.com The development of such robust QSAR models, validated through various statistical methods, provides a powerful tool for guiding the synthesis of new pyrano[3,2-d]pyrimidine compounds with enhanced biological potential. researchgate.net

In Silico ADMET Prediction and Drug-Likeness Assessment (Theoretical Frameworks)

In the process of drug discovery, it is essential to evaluate not only the biological activity of a compound but also its pharmacokinetic properties. In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a compound's potential to become a viable drug.

Numerous studies on pyrano[2,3-d]pyrimidine derivatives and related scaffolds have incorporated in silico ADMET and drug-likeness assessments. rsc.orgnih.gov These theoretical evaluations use established frameworks and software to predict a compound's behavior in the body. Commonly used tools include web servers like SwissADME and PreADMET, which calculate a wide range of pharmacokinetic parameters and physicochemical properties. irispublishers.com

A key part of this assessment involves evaluating a compound against established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rules. irispublishers.com These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. For example, in a study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives, pharmacokinetic properties were predicted using the ADMET protocol in Accelrys Discovery Studio, with most compounds predicted to have good characteristics. rsc.org

The table below outlines the typical ADMET and drug-likeness parameters that are predicted using these theoretical frameworks.

Parameter CategoryPredicted PropertySignificanceCitation(s)
Absorption Human Intestinal Absorption (HIA)Predicts absorption from the gut into the bloodstream. irispublishers.com
Caco-2 PermeabilityIn vitro model for predicting intestinal drug absorption. nih.gov
Blood-Brain Barrier (BBB) PenetrationPredicts if a compound can cross into the central nervous system. rsc.org
Distribution Plasma Protein Binding (PPB)Affects the amount of free drug available to act on targets. irispublishers.com
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions. researchgate.net
Toxicity Ames Test MutagenicityPredicts the mutagenic potential of a compound. irispublishers.com
hERG InhibitionPredicts the risk of cardiac toxicity. researchgate.net
Drug-Likeness Lipinski's Rule of FiveAssesses oral bioavailability based on molecular properties. irispublishers.com
Veber's RulesRelates molecular flexibility and polar surface area to oral bioavailability. irispublishers.com

These in silico predictions are crucial for identifying and deprioritizing compounds with unfavorable pharmacokinetic profiles early in the drug discovery pipeline, allowing researchers to focus on candidates with a higher probability of success. nih.gov

Biological Target Engagement and Mechanistic Research of Pyrano 3,2 D Pyrimidine Analogs

Enzyme Inhibition and Modulatory Activities

The fused heterocyclic nature of the 1h-pyrano[3,2-d]pyrimidine scaffold has positioned it as a privileged structure in medicinal chemistry, demonstrating a wide array of interactions with various enzymatic targets. Researchers have extensively explored its potential, leading to the discovery of potent inhibitors for several key enzyme families implicated in a range of diseases.

Derivatives of the pyranopyrimidine scaffold have been identified as effective inhibitors of α-amylase and α-glucosidase, two critical enzymes in carbohydrate digestion and glucose metabolism. researchgate.netresearchgate.net The mechanism of inhibition often involves the compound mimicking the transition state of the natural substrate, binding to the active site of the enzyme and preventing the breakdown of complex carbohydrates into absorbable simple sugars. researchgate.net

A study on 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives revealed that these compounds exhibit inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Notably, the synthesized compounds were generally more potent against α-glucosidase than α-amylase. researchgate.net Kinetic studies of some of the most active compounds, such as ethyl ester 8t, have shown them to be competitive inhibitors of α-glucosidase. researchgate.netresearchgate.net This suggests that they directly compete with the substrate for binding to the enzyme's active site. The inhibitory concentrations (IC50) for these compounds against α-glucosidase were found to be in the micromolar range, with some derivatives showing significantly higher potency than the standard drug, acarbose. researchgate.netmdpi.comtandfonline.com

Interactive Table: α-Glucosidase and α-Amylase Inhibition by Pyrano[3,2-d]pyrimidine Analogs

Compound Target Enzyme IC50 Value Reference
1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives α-Amylase 103.63±1.13 µM to 295.45±1.11 µM researchgate.net
1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives α-Glucosidase 45.63±1.14 µM to 184.52±1.15 µM researchgate.net
Compound A (pyrano[2,3-d]pyrimidine) α-Amylase 6.490 mM researchgate.netresearchgate.net
Compound A (pyrano[2,3-d]pyrimidine) α-Glucosidase 3.553 mM researchgate.netresearchgate.net
Curcumin-derived pyrano[2,3-d]pyrimidine B α-Amylase & α-Glucosidase 9.7 µM researchgate.netresearchgate.net
2-amino-4,6-diarylpyrimidine derivatives (4p and 6p) α-Glucosidase 0.087 ± 0.01 µM and 0.095 ± 0.03 µM tandfonline.com
2-amino-4,6-diarylpyrimidine derivatives (4p and 6p) α-Amylase 0.189 ± 0.02 µM and 0.214 ± 0.03 µM tandfonline.com

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have emerged as a novel class of potent Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors. nih.govresearchgate.net PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). nih.gov Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutated cancers), leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. nih.govnih.gov

The mechanism of action of these pyranopyrimidine-based inhibitors involves binding to the catalytic domain of PARP-1, preventing it from repairing DNA damage. nih.govnih.gov This inhibition not only blocks the catalytic activity but can also "trap" the PARP-1 enzyme on the DNA, creating a cytotoxic lesion that is more damaging than the unrepaired SSB alone. nih.gov Several synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogs have demonstrated excellent inhibitory activities against PARP-1, with IC50 values in the nanomolar range, comparable or even superior to the approved PARP inhibitor Olaparib. nih.govrsc.org Molecular docking studies have further elucidated the binding modes of these compounds within the PARP-1 active site, highlighting key interactions that contribute to their high potency. researchgate.net

Interactive Table: PARP-1 Inhibition by Pyrano[2,3-d]pyrimidine Analogs

Compound IC50 against PARP-1 Reference
S2 4.06 ± 0.18 nM rsc.org
S7 3.61 ± 0.15 nM rsc.org

The pyranopyrimidine core has been extensively utilized in the design of inhibitors targeting a variety of kinases, which are pivotal regulators of cellular processes and are often dysregulated in cancer.

Tyrosine Kinases (EGFR, VEGFR): Pyrrolo[2,3-d]pyrimidines, which are structurally related to pyranopyrimidines, have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. vietnamjournal.ruresearchgate.net These receptors are crucial for tumor growth, proliferation, and angiogenesis. vietnamjournal.ru The pyrimidine (B1678525) moiety in these inhibitors often forms key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. nih.gov Some 2-aminopyrimidine (B69317) derivatives have been specifically designed to overcome drug resistance mutations in EGFR, such as C797S. nih.gov Phenylpyrazalopyrimidines have also shown modest activity against tyrosine kinases like c-Src and Lck. mdpi.com

PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in cancer. nih.govnih.gov Pyrido[3,2-d]pyrimidine and related scaffolds have been successfully developed as dual inhibitors of PI3K and mTOR. nih.govmdpi.com This dual inhibition is considered a beneficial strategy to overcome feedback loops and effectively block the signaling cascade. nih.govmdpi.com Compounds like PI-103, a pyrido[3',2':4,5]furo[3,2-d]pyrimidine, have shown potent inhibition of both PI3Kα and mTOR. frontiersin.org The development of these inhibitors often involves optimizing substituents on the pyrimidine ring to enhance potency and selectivity. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a promising class of anticancer agents. nih.gov Pyrimidine derivatives, including those with a pyranopyrimidine scaffold, have been investigated as CDK inhibitors. nih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates, thereby arresting the cell cycle. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have also been designed as potent CDK9 inhibitors. nih.gov

Topoisomerases: Some pyranopyrimidine derivatives have shown inhibitory activity against topoisomerases, enzymes that are essential for resolving topological problems in DNA during replication and transcription. researchgate.net Inhibition of these enzymes leads to DNA damage and cell death.

Interactive Table: Kinase Inhibition by Pyrano[3,2-d]pyrimidine Analogs

Compound Class Target Kinase(s) Key Findings Reference(s)
Pyrido[3,2-d]pyrimidines PI3K/mTOR Dual inhibitors with nanomolar potency. nih.govmdpi.com
Pyrrolo[2,3-d]pyrimidines EGFR, VEGFR Potent inhibitors targeting the ATP-binding site. vietnamjournal.ru
2-Aminopyrimidines EGFR C797S Overcome drug resistance mutations. nih.gov
Pyrimidine derivatives CDKs ATP-competitive inhibitors causing cell cycle arrest. nih.govresearchgate.net
Pyrrolo[2,3-d]pyrimidines CDK9 Potent and selective inhibition. nih.gov

The pyrimidine scaffold is a well-established pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govnih.gov Dihydrothiopyrano[3,2-d]pyrimidine derivatives have been designed as potent NNRTIs that bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket (NNIBP). researchgate.netnih.gov This binding induces a conformational change in the enzyme, rendering it inactive and unable to convert the viral RNA genome into DNA. nih.gov

Structure-based design strategies have been employed to optimize the interactions of these pyranopyrimidine analogs within the hydrophobic NNIBP. nih.govresearchgate.net These efforts have led to the discovery of compounds with excellent potency against wild-type HIV-1 and, importantly, against drug-resistant mutant strains. researchgate.netnih.govresearchgate.net For example, compound 23h, a dihydrothiopyrano[3,2-d]pyrimidine, exhibited potent activity against a panel of HIV-1 strains, including those with challenging double mutations. researchgate.netnih.gov

Urease Inhibition: Some pyranopyrimidine derivatives have shown urease inhibitory activity. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Cyclooxygenase-2 (COX-2) Modulators: Pyridopyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. dovepress.com Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. scialert.net The pyrimidine core in these compounds contributes to their binding to the active site of the COX-2 enzyme. dovepress.com Certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with some compounds showing superior inhibitory activity compared to the established COX-2 inhibitor, celecoxib. dovepress.comnih.gov

Receptor Interaction Studies

Currently, publicly available research focusing specifically on the direct interaction of this compound analogs with specific receptors, outside of enzymatic active sites, is limited. The primary focus of the existing literature has been on their role as enzyme inhibitors.

Nicotinic Acid Receptor (NAR) Binding and Modulation

Derivatives of the pyrano[3,2-d]pyrimidine scaffold have been identified as potent agonists of the nicotinic acid receptor (NAR), also known as G-protein-coupled receptor 109a (GPR109a). The activation of this receptor in adipocytes is known to decrease intracellular cAMP levels, leading to the inhibition of lipolysis. This mechanism is beneficial for managing dyslipidemia, as it lowers levels of very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and raises high-density lipoprotein (HDL) cholesterol.

A specific series of pyranopyrimidinediones has been developed and investigated for this purpose. In radioligand binding experiments, these compounds were shown to be competitive with nicotinic acid for binding to GPR109a. One of the most potent compounds identified is {5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione} , which demonstrated significant potency in a human GPR109a cAMP assay. The introduction of specific substituents, such as a methyl group on the cyclopropyl (B3062369) ring, maintained excellent activity, highlighting the critical role of steric factors in receptor engagement.

Neuropeptide Y5 Receptor Antagonism Mechanisms

The Neuropeptide Y (NPY) Y5 receptor is a significant target in pharmaceutical research, particularly for the development of anti-obesity agents, as it plays a role in regulating food intake and energy balance. nih.gov While extensive research has been conducted on NPY5 receptor antagonists, the investigations have primarily focused on other heterocyclic scaffolds. nih.govispub.comscirp.org

Specifically, research into NPY5 antagonism has led to the development and evaluation of series based on pyrrolo[3,2-d]pyrimidine . nih.gov These studies involved preparing various derivatives to investigate structure-activity relationships and identify potent antagonists for Y5 receptors. nih.gov However, based on the available scientific literature, there is no direct evidence of research or reported activity for compounds with a pyrano[3,2-d]pyrimidine core as Neuropeptide Y5 receptor antagonists. The focus within fused pyrimidine structures for this particular biological target has been on the pyrrole-fused analogs rather than the pyran-fused ones. nih.gov

Antimicrobial Activity Investigations

Broad-Spectrum Antibacterial Mechanisms

Pyrano[2,3-d]pyrimidine derivatives have demonstrated notable broad-spectrum antibacterial activity. tandfonline.com The mechanism is believed to be associated with their molecular structure, where the presence of heteroaryl, cyano, and amino groups on the pyranopyrimidine skeleton enhances its ability to penetrate the bacterial cell wall, leading to increased biological activity. tandfonline.com The electronic effects of various substituents on the phenyl ring also play a crucial role; electron-donating groups can increase antibacterial activity through subsequent hydrophobic interactions with the active site of bacterial enzymes. tandfonline.com

Studies have evaluated these compounds against a range of Gram-positive and Gram-negative bacteria. For instance, certain 7-amino-6-cyano-5-aryl-pyrano[2,3-d]pyrimidin-2,4-diones have shown significant efficacy. One derivative, featuring a 2',3'-dimethoxyaryl group, was identified as a potential candidate for a broad-spectrum antibiotic. Another derivative with a 3,4-dihydroxyaryl substituent showed promise for development into an antibiotic specifically targeting Methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Efficacy and Cellular Targets

The pyrimidine core is a known pharmacophore with antifungal properties. innovareacademics.in Fused heterocyclic systems, including pyrano[2,3-d]pyrimidines, have been investigated for their efficacy against various fungal pathogens. Research has shown that novel substituted pyrimidine derivatives exhibit broad-spectrum antifungal activity.

The mechanism of action for these compounds often involves targeting essential cellular processes in fungi. While specific cellular targets for pyrano[3,2-d]pyrimidines are still under detailed investigation, related pyrimidine derivatives are known to interfere with critical enzymes or cellular structures. The antifungal activity is concentration-dependent, and studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for various derivatives against different pathogenic fungi. For example, some novel pyrimidine derivatives showed varied zones of inhibition ranging from 11.3 ± 0.6 to 25.3 ± 0.6 mm against tested fungal strains, with MIC values ranging from 3.91 to 500 µg/mL depending on the organism.

Antileishmanial Action Mechanisms

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. The pyrimidine scaffold is recognized for its potential antileishmanial properties. innovareacademics.in Research into pyrimidine-based compounds has identified several derivatives with activity against Leishmania species. tandfonline.com

The proposed mechanism of action for some 2-pyrimidinyl derivatives involves inducing mitochondrial depolarization and increasing the levels of intracellular reactive oxygen species (ROS) within the parasite. nih.gov This disruption of mitochondrial function and induction of oxidative stress ultimately leads to parasite death. nih.gov While these mechanistic studies have been performed on pyrimidinyl hydrazone and N-acylhydrazone derivatives, they provide a potential framework for understanding how pyrano[3,2-d]pyrimidine analogs might exert their antileishmanial effects. nih.gov However, specific research detailing the antileishmanial action and mechanism of the pyrano[3,2-d]pyrimidine core itself is limited, with more studies focusing on related pyrazole (B372694) or pyrimidine-hydrazone scaffolds. nih.gov

Antiviral Research (e.g., Human Coronavirus Inhibition, Anti-HSV-1 Activity)

The antiviral potential of fused pyrimidine systems has been explored against several viruses, but research specifically on the pyrano[3,2-d]pyrimidine scaffold is not extensively documented for many common viruses.

Investigations into inhibitors of Human Coronavirus , including SARS-CoV-2, have largely focused on related heterocyclic structures. For instance, a series of pyrano[2,3-c]pyrazole derivatives were identified as effective inhibitors of the human coronavirus 229E (HCoV-229E) and the SARS-CoV-2 main protease (Mpro). nih.govnih.govdntb.gov.uaresearchgate.net These compounds were found to act during the replication phase of the virus. nih.govnih.gov Similarly, docking studies on chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives suggested significant inhibitory action against the Mpro of SARS-CoV-2. rjraap.com While these findings highlight the potential of pyran-fused heterocyclic systems, direct experimental data on the anti-coronavirus activity of the this compound isomer remains limited in the reviewed literature.

Likewise, research into agents against Herpes Simplex Virus type-1 (HSV-1) has involved various pyrimidine derivatives. innovareacademics.innih.gov Studies have reported anti-HSV-1 activity for substituted pyrimidines, thiopyrimidines, and thiazolopyrimidines. nih.govresearchgate.net Other active compounds belong to classes such as pyrazolo[3,4-d]pyrimidines and 1H-pyrazolo[3,4-b]pyridines. mdpi.comnih.gov These compounds have been shown to interfere with different stages of the viral replicative cycle, including adsorption and penetration. mdpi.com However, direct evidence and mechanistic studies of pyrano[3,2-d]pyrimidine analogs against HSV-1 are not prominently featured in the current body of scientific research.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The pyranopyrimidine scaffold is recognized for its potential antioxidant properties, which are often attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov Free radicals and other reactive oxygen species are implicated in the pathogenesis of various conditions, including cancer, inflammation, and neurodegenerative disorders. nih.gov The antioxidant activity of pyranopyrimidine derivatives is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govajol.info

The principle of the DPPH assay is based on the reduction of the stable DPPH free radical by an antioxidant, leading to a measurable discoloration. nih.gov The antioxidant efficacy is often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov For instance, a study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be considered related structures, identified a 5-(2-ethoxy-2-oxoethyl)-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine derivative with a free radical scavenging activity IC₅₀ value of 12.12 ± 0.40 μM. rsc.orgsemanticscholar.org In another study, a series of spiro pyrrolo[3,4-d]pyrimidine derivatives were tested, with some compounds showing strong antioxidant activity with IC₅₀ values as low as 33.0 μg/mL, compared to ascorbic acid (IC₅₀ = 4.08 μg/mL). nih.gov Similarly, certain chromeno-pyrimidine derivatives have demonstrated exceptional antiradical power against DPPH, with an IC₅₀ value as low as 3.5 µM, an activity attributed to the presence of a catechol fragment in the structure. kg.ac.rs

The structure-activity relationship in these compounds suggests that the presence of specific functional groups, such as hydroxyl (-OH) and amino (-NH) groups, enhances the antioxidant capacity. researchgate.net The electronic effects of substituents on the pyranopyrimidine skeleton also play a crucial role, with both electron-donating and electron-withdrawing groups influencing the molecule's ability to scavenge free radicals. researchgate.net

Compound ClassSpecific Derivative ExampleAssayIC₅₀ ValueReference
Pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine5-(2-ethoxy-2-oxoethyl)-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidineFree Radical Scavenging12.12 ± 0.40 μM rsc.orgsemanticscholar.org
Spiro Pyrrolo[3,4-d]pyrimidineCompound 11DPPH33.0 μg/mL nih.gov
Chromeno-pyrimidineCompound CP-2 (with catechol fragment)DPPH3.5 µM kg.ac.rs
Tetrahydroimidazo[1,2-a]pyrimidineCompound 2DPPH46.31 d-nb.info

Anti-inflammatory Cascade Modulation

Pyrimidine derivatives are known to exhibit anti-inflammatory effects by modulating key inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂), various cytokines, and enzymes in the inflammatory cascade. nih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov

Several pyrano[2,3-d]pyrimidine derivatives, an isomeric form of the title compound, have shown significant in vitro anti-inflammatory activity by potently suppressing COX-2 activity. rsc.org For example, certain derivatives have exhibited IC₅₀ values for COX-2 inhibition as low as 0.04 μM, which is comparable to the selective COX-2 inhibitor celecoxib. rsc.org Some of these compounds also demonstrate inhibitory effects on 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), indicating a multi-target anti-inflammatory profile. nih.govresearchgate.net The inhibition of TNF-α is a critical aspect of modulating the inflammatory cascade, as this cytokine plays a central role in initiating and perpetuating inflammatory responses. nih.govresearchgate.net

Furthermore, the anti-inflammatory potential of fused pyrimidines extends to the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). google.com By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of various inflammatory cytokines such as TNF-α, IL-2, and IFN-γ. google.com A 2-(3-chloro-4-methoxyphenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine was identified as a highly selective PDE4B inhibitor with an IC₅₀ value of 3.0 nM.

Studies on related pyrido[2,3-d]pyrimidines have shown they can modulate the secretion of cytokines from human peripheral blood mononuclear cells, either stimulating or suppressing immune responses depending on their concentration. researchgate.net

Compound ClassTargetActivity (IC₅₀)Reference
Pyrano[2,3-d]pyrimidinesCOX-20.04 ± 0.02 μmol rsc.org
Thiopyrano[3,2-d]pyrimidinePDE4B3.0 nM
Pyrrolo[2,3-d]pyrimidine analogsTNF-αIC₅₀ = 3.50 ± 0.10 nM nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesCOX-119.45 ± 0.07 μM rsc.org
Pyrazolo[3,4-d]pyrimidine derivativesCOX-223.8 ± 0.20 μM rsc.org

Other Pharmacological Applications (e.g., Antihypertensive, Antimalarial, Antimetabolite, Anticonvulsant Activity)

The fused pyrimidine ring system is a versatile pharmacophore, leading to the exploration of pyrano[3,2-d]pyrimidine analogs in various therapeutic areas beyond anti-inflammatory and antioxidant applications. nih.govnih.gov

Antihypertensive Activity: Certain pyrimidine derivatives are known to possess antihypertensive properties, often acting as calcium channel blockers. nih.govmdpi.com While direct studies on pyrano[3,2-d]pyrimidines are limited, related structures like pyrrolo[2,3-d]pyrimidine scaffolds have shown potent antihypertensive activity. researchgate.net Some pyrimidine derivatives have been reported to lower blood pressure through the activation of endothelial nitric oxide synthase (eNOS) expression in the aorta. rsc.org

Antimalarial Activity: The urgent need for new antimalarial drugs due to widespread resistance has driven research into various heterocyclic compounds, including fused pyrimidines. malariaworld.orgresearchgate.net Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) and pyrano[2,3-c]pyrazole scaffolds have demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govresearchgate.net For example, some pyrido[2,3-d]pyrimidinedione derivatives exhibited IC₅₀ values as low as 0.033 μg/mL against P. falciparum. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the parasite's life cycle. nih.gov

Antimetabolite Activity: Pyrimidine analogs can act as antimetabolites by mimicking endogenous nucleobases and interfering with nucleic acid synthesis, a strategy widely used in cancer chemotherapy. nih.govmdpi.com The pyrrolo[3,2-d]pyrimidine scaffold has been specifically investigated for its ability to target folate-dependent one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids required for cancer cell proliferation. nih.gov This suggests that pyrano[3,2-d]pyrimidine derivatives could potentially be developed as antimetabolite drugs. uq.edu.auresearchgate.net

Anticonvulsant Activity: Fused pyrimidine systems have shown promise as anticonvulsant agents. innovareacademics.in Studies on tetracyclic systems incorporating the thieno[3,2-d]pyrimidine (B1254671) core have identified compounds with potent anticonvulsant properties in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine derivatives were more efficient in these tests than the reference drug carbamazepine. researchgate.net The neurotropic activity of these compounds suggests their potential for treating epilepsy and related neurological disorders. nih.govmdpi.comdntb.gov.ua

Non-Biological Applications in Materials Science

The pyrimidine ring, being a π-deficient aromatic heterocycle, is an attractive building block for materials with interesting photophysical and nonlinear optical (NLO) properties. researchgate.net Pyrano-fused heterocyclic systems, in particular, have been investigated for their potential as luminescent materials. For example, various pyranoindole isomers have been synthesized and shown to exhibit fluorescence, with emission maxima and quantum yields depending on the specific fusion pattern and solvent environment. mdpi.com

Derivatives of pyrano[3,2-d]pyrimidine are also being explored in the field of material chemistry. researchgate.net The combination of the electron-deficient pyrimidine ring with a pyran ring can lead to push-pull molecules suitable for NLO applications. uq.edu.au Research has been conducted on the synthesis and characterization of various furo[2,3-d]pyrimidine (B11772683) carboxylates, including their luminescence excitation and emission spectra, indicating the potential of these fused systems in optical materials. beilstein-journals.org

Pyranopyrimidine derivatives have been successfully synthesized and evaluated as multifunctional additives for lubricating oils. chemmethod.comresearchgate.net These compounds can simultaneously improve several lubricant properties, such as oxidation stability and corrosion resistance. chemmethod.com When blended with base lubricating oil, certain pyranopyrimidine derivatives have demonstrated effectiveness as antioxidants and as anti-corrosion agents for metals like copper, as evaluated by standard industry tests (e.g., ASTM-D-130). chemmethod.comresearchgate.net

In addition to preventing oxidative degradation, these additives can also inhibit microbially induced corrosion (MIC). chemmethod.com Molecular docking studies have been used to investigate the interaction of pyranopyrimidine derivatives with proteins from corrosion-inducing bacteria, such as Desulfovibrio gigas, suggesting a mechanism for their inhibitory action. chemmethod.com This dual functionality as both an antioxidant and a corrosion inhibitor makes pyrano[3,2-d]pyrimidine derivatives promising candidates for enhancing the performance and lifespan of lubricating oils. chemmethod.comresearchgate.net

Future Perspectives and Emerging Research Directions in Pyrano 3,2 D Pyrimidine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of pyranopyrimidine derivatives has traditionally been dominated by multicomponent reactions (MCRs), particularly for the heavily studied pyrano[2,3-d]pyrimidine isomer. nih.govresearchgate.net These reactions, which involve the condensation of components like barbituric acid, malononitrile (B47326), and various aldehydes, are valued for their efficiency and atom economy. nih.govsemanticscholar.org Future synthetic methodologies for 1h-pyrano[3,2-d]pyrimidine are expected to build upon this foundation while addressing key challenges such as reaction conditions, catalyst efficiency, and stereochemical control.

Emerging trends focus on several key areas:

Green Chemistry Approaches: There is a strong push towards more environmentally benign synthetic protocols. This includes the use of water as a solvent, solvent-free reaction conditions, and the application of microwave or ultrasonic irradiation to accelerate reaction times and improve yields. researchgate.netnih.govtandfonline.com

Novel Catalysis: The exploration of advanced catalysts is a major frontier. This includes the use of nanocatalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) and various metal oxide nanoparticles, which offer high efficiency and recyclability. nih.govnih.gov Furthermore, organocatalysts and ionic liquids are being developed as low-cost, non-toxic alternatives to traditional metal catalysts. researchgate.netacs.orgnih.gov

Flow Chemistry: The adaptation of synthetic routes to continuous flow systems represents a significant leap forward for industrial-scale production. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for streamlined multi-step syntheses, which will be critical for the eventual commercialization of this compound derivatives.

Asymmetric Synthesis: As the biological activities of these compounds are explored, the demand for enantiomerically pure substances will increase. Future methodologies will need to focus on asymmetric synthesis to control the stereochemistry of the pyran ring, which is often crucial for specific biological interactions.

Discovery of Novel Therapeutic and Industrial Applications

The pyranopyrimidine scaffold is a well-established pharmacophore, with derivatives of the related pyrano[2,3-d]pyrimidine system exhibiting a wide spectrum of biological activities. researchgate.netresearchgate.net These findings provide a roadmap for exploring the therapeutic potential of the this compound core.

Future research will likely target a range of diseases, with a focus on:

Oncology: Pyrano[2,3-d]pyrimidines have been identified as potent inhibitors of key cancer-related enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. rsc.orgrsc.org New derivatives of this compound will be designed and screened for similar anticancer activities.

Metabolic Disorders: The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in diabetic patients. nih.gov Curcumin-based pyrano[2,3-d]pyrimidine derivatives have shown promise in this area, suggesting that the this compound scaffold could be a valuable template for developing new anti-diabetic agents. nih.govresearchgate.net

Infectious Diseases: The scaffold has demonstrated significant antimicrobial and antifungal properties. nih.govresearchgate.net Research is expected to focus on developing new agents that can combat drug-resistant bacteria and fungi, as well as exploring their potential as anti-biofilm agents. nih.gov

Inflammatory Conditions: Anti-inflammatory activity is another hallmark of this compound class, with some derivatives showing potential as inhibitors of enzymes involved in the inflammatory cascade. nih.gov

Beyond medicine, the unique chemical properties of the pyrimidine (B1678525) ring open doors to industrial applications. For instance, certain pyrimidine derivatives are used in agriculture as controlled-release fertilizers, suggesting a potential, albeit underexplored, avenue for 1h-pyrano[3,2-d]pyrimidines in agrochemistry or materials science. wikipedia.org

Table 1: Potential Therapeutic Applications for the Pyrano[3,2-d]pyrimidine Scaffold Based on Isomer Research
Therapeutic AreaBiological Target/ActivityReference
AnticancerPARP-1 Inhibition, Antiproliferative Activity rsc.orgrsc.org
Antidiabeticα-Amylase and α-Glucosidase Inhibition nih.govresearchgate.net
AntimicrobialAntibacterial, Antifungal, Anti-biofilm nih.govresearchgate.net
Anti-inflammatoryEnzyme Inhibition (e.g., Cyclooxygenase) nih.gov
AntioxidantRadical Scavenging Activity nih.gov
AntiviralInhibition of Viral Replication researchgate.net

Advanced Computational Integration for Rational Design

The integration of computational chemistry is revolutionizing drug discovery, and the field of this compound research is poised to benefit significantly. While molecular docking is already employed to predict the binding modes of pyrano[2,3-d]pyrimidine derivatives with their biological targets, future research will incorporate more sophisticated computational tools for a more rational and efficient design process. nih.govrsc.orgresearchgate.net

Key areas of computational advancement include:

Structure-Based Drug Design (SBDD): As high-resolution crystal structures of target proteins become available, SBDD techniques will be paramount. Molecular docking studies, like those performed on PARP-1, allow for the precise design of inhibitors that fit optimally into the enzyme's active site, forming key hydrogen bonds and π-π stacking interactions. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the structural features of this compound derivatives with their biological activities. These models will enable the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Machine Learning and Artificial Intelligence (AI): AI algorithms are becoming increasingly powerful in predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. Applying these tools to virtual libraries of 1h-pyrano[3,2-d]pyrimidines will significantly de-risk and accelerate the drug development pipeline.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time. This method offers deeper insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding, which is information that static docking models cannot provide.

Exploration of Multi-Targeting and Hybrid Scaffold Design

The complexity of diseases like cancer and neurodegenerative disorders often necessitates therapies that can modulate multiple biological targets simultaneously. This has led to a growing interest in the design of multi-target ligands and hybrid molecules, a strategy that holds great promise for the this compound scaffold.

Future research in this domain will likely focus on two main strategies:

Hybrid Molecule Synthesis: This approach involves covalently linking the this compound core to another pharmacologically active scaffold. For example, researchers have created hybrids of pyrano[2,3-d]pyrimidines with moieties like 1,2,3-triazole and the natural product curcumin. researchgate.netnih.govresearchgate.net This strategy can lead to compounds with synergistic or additive effects, improved pharmacokinetic profiles, or a novel mechanism of action.

Scaffold Hopping and Pan-Inhibition: By making strategic modifications to the core structure, it is possible to develop derivatives that inhibit multiple related enzymes within the same family (pan-inhibition). For instance, the design of pan-RAF inhibitors from a pyrazolo[3,4-d]pyrimidine scaffold serves as a successful example of this approach. nih.gov Applying this concept to this compound could lead to potent inhibitors of multiple kinases or other enzyme families implicated in disease.

This exploration of chemical space through hybridization and multi-targeting design represents a sophisticated, forward-looking approach to unlocking the full therapeutic potential of the this compound system.

Table 2: Examples of Hybrid Scaffold Design Strategies
Base ScaffoldHybridized MoietyPotential Therapeutic GoalReference
Pyrano[2,3-d]pyrimidine1,2,3-TriazoleEnhanced or Novel Bioactivity (e.g., Anticholinesterase) researchgate.netresearchgate.net
Pyrano[2,3-d]pyrimidineCurcuminDual-action Antidiabetic and Antioxidant nih.gov
Pyrano[2,3-d]pyrimidineIsatin-PodophyllotoxinNovel Anticancer Hybrids researchgate.net
Pyrazolo[3,4-d]pyrimidineBisarylureaPan-RAF Inhibition for Cancer Therapy nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-pyrano[3,2-d]pyrimidine derivatives for Alzheimer’s disease research?

The synthesis typically involves:

  • Stepwise functionalization : Starting with chlorinated quinazoline or pyrido[3,2-d]pyrimidine scaffolds (e.g., 2,4,6-trichloroquinazoline) reacted with substituted amines (e.g., phenethylamine or 3,4-dimethoxyphenethylamine) using N,N-diisopropylethylamine (DIPEA) as a catalyst in 1,4-dioxane under reflux (80–85°C, 3–4 hours) .
  • Phosphorus oxychloride (POCl₃) activation : For introducing chlorine substituents at key positions (e.g., C6, C7, C8), critical for enhancing Aβ aggregation inhibition .
  • Purification and characterization : Purity is validated via Agilent 6100 LCMS (≥95%), with structural confirmation using ¹H/¹³C NMR, HRMS, and melting point analysis .

Q. Which in vitro assays are critical for evaluating anti-amyloid-β (Aβ) aggregation activity?

Key assays include:

  • Thioflavin T (ThT) fluorescence : Measures Aβ40/42 aggregation kinetics (excitation: 440 nm, emission: 490 nm) over 24 hours in phosphate buffer (pH 7.4, 37°C) .
  • Transmission electron microscopy (TEM) : Visualizes Aβ fibril morphology changes at 5–25 μM compound concentrations, with images analyzed at 500 nm scale bars .
  • IC₅₀ determination : Compounds like 8h (IC₅₀ = 900 nM for Aβ40) and 9h (IC₅₀ = 1.5 μM for Aβ42) are benchmarked against curcumin .

Advanced Research Questions

Q. How do substituent positions (C2, C4, C8) influence dual Aβ/cholinesterase inhibition?

  • C2 tertiary amines (e.g., dimethylamino groups): Enhance Aβ40 inhibition (IC₅₀ ~2–4 μM) but reduce activity against Aβ42 .
  • C4 phenethylamine groups : Improve Aβ40 binding (e.g., 8e : IC₅₀ = 6.1 μM) and cholinesterase inhibition (BuChE IC₅₀ = 100 nM) .
  • C8 chlorine substitution : Maximizes Aβ42 inhibition (e.g., 13c : IC₅₀ = 1.8 μM) while maintaining AChE/BuChE activity .
    Contradiction : C7-Cl derivatives show superior cholinesterase inhibition but weaker Aβ binding, necessitating SAR optimization .

Q. How can molecular docking resolve discrepancies between in vitro and cellular activity?

  • Docking protocols : Use Discovery Studio 4.0 with LibDock algorithms to simulate binding to AChE (PDB: 1B41), BuChE (PDB: 1P0I), and Aβ fibrils (PDB: 2LMN) .
  • Binding site analysis : Define a 15 Å radius around Aβ fibril pockets to assess polar/non-polar interactions (e.g., hydrogen bonds with Lys16 or π-stacking with Phe20) .
  • Validation : Correlate docking scores (e.g., binding energy ≤−4.45 kcal/mol) with experimental IC₅₀ values to identify false positives .

Q. What methodologies quantify iron-chelating capacity, and how does this relate to multi-target efficacy?

  • Chromogenic assay : Dissolve compounds in anhydrous methanol (10⁻⁵ M), mix with FeSO₄, and measure absorbance at 562 nm to calculate chelation rates (22–37% for 10b/10c ) .
  • Multi-target synergy : Iron chelation reduces oxidative stress, complementing Aβ aggregation inhibition (e.g., 10b ’s IC₅₀ = 6.1 μM for Aβ40) .

Methodological Guidance

Q. How to design experiments for dual Aβ/cholinesterase inhibition?

  • Parallel screening : Use Ellman’s assay (acetylthiocholine iodide substrate) for AChE/BuChE inhibition alongside ThT-based Aβ aggregation assays .
  • TEM validation : Image Aβ fibrils at 0, 6, and 24 hours to confirm inhibition kinetics observed in fluorescence assays .

Q. Challenges in interpreting TEM data for Aβ aggregation studies

  • Artifacts : Fibril fragmentation or dye aggregation may mimic inhibition. Mitigate by using fresh Aβ solutions and including vehicle controls .
  • Quantitative limits : TEM is qualitative; pair with ThT IC₅₀ values for robust conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.